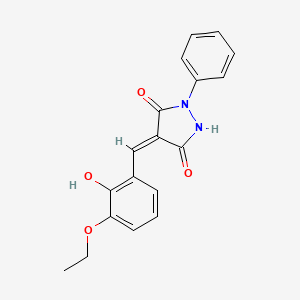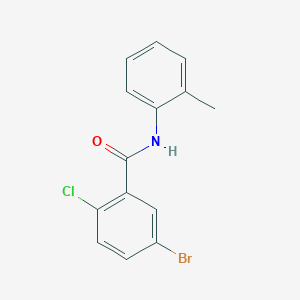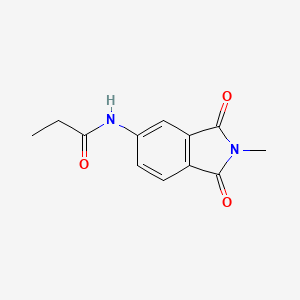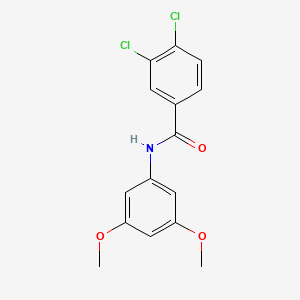![molecular formula C19H16N6 B5716292 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone, also known as PTIO, is a well-known nitric oxide (NO) scavenger. It has been widely used in scientific research as a tool to investigate the role of NO in various physiological and pathological processes.
作用機序
4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone acts as a NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from biological systems, allowing researchers to investigate the effects of NO on cellular processes.
Biochemical and Physiological Effects:
NO is an important signaling molecule that plays a role in various physiological and pathological processes. The scavenging of NO by this compound can be used to investigate the effects of NO on these processes. For example, this compound has been used to investigate the role of NO in cardiovascular function, inflammation, and cancer.
実験室実験の利点と制限
One advantage of using 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its specificity for NO. This compound does not react with other reactive oxygen species or nitrogen species, allowing researchers to specifically investigate the effects of NO. However, this compound has a relatively short half-life in biological systems, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the use of 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in scientific research. One direction is the investigation of the role of NO in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound could be used to investigate the effects of NO on neuronal function and survival in these diseases. Another direction is the investigation of the role of NO in aging and age-related diseases. This compound could be used to investigate the effects of NO on cellular senescence and age-related diseases, such as cancer and cardiovascular disease.
In conclusion, this compound is a powerful tool for investigating the role of NO in various physiological and pathological processes. Its specificity for NO makes it a valuable tool for researchers, although its short half-life can limit its use in certain experiments. There are many future directions for the use of this compound in scientific research, and its use will undoubtedly continue to provide valuable insights into the role of NO in health and disease.
合成法
4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can be synthesized by the reaction of 4-phenyl-3-buten-2-one with 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of acetic acid and acetic anhydride. The reaction proceeds under reflux conditions for several hours, and the product can be obtained by filtration and recrystallization.
科学的研究の応用
4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been widely used in scientific research as a tool to investigate the role of NO in various physiological and pathological processes. The scavenging of NO by this compound can be used to determine the concentration of NO in biological samples, as well as to investigate the effects of NO on various cellular processes.
特性
IUPAC Name |
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6/c1-13(11-12-14-7-3-2-4-8-14)22-24-19-21-18-17(23-25-19)15-9-5-6-10-16(15)20-18/h2-12H,1H3,(H2,20,21,24,25)/b12-11+,22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWILZOLLWFSWCD-JQLZVUEQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)

![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)



![2-[(2-chlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5716267.png)

![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
![ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)

